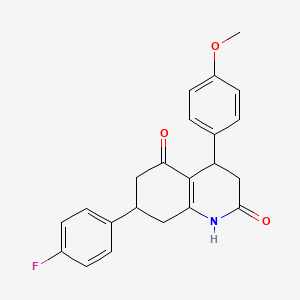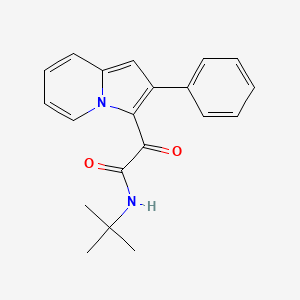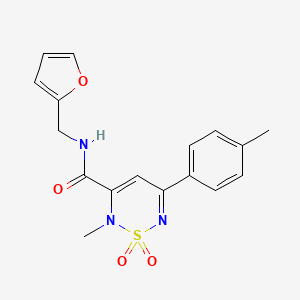![molecular formula C16H22N2O2 B4719913 N-[4-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B4719913.png)
N-[4-(propionylamino)phenyl]cyclohexanecarboxamide
Übersicht
Beschreibung
N-[4-(propionylamino)phenyl]cyclohexanecarboxamide, also known as PAC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PAC belongs to the class of compounds known as cyclohexanecarboxamides and has been found to exhibit various biochemical and physiological effects that make it a promising candidate for future drug development. In
Wissenschaftliche Forschungsanwendungen
N-[4-(propionylamino)phenyl]cyclohexanecarboxamide has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. One of the primary applications of N-[4-(propionylamino)phenyl]cyclohexanecarboxamide is as a potential therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. N-[4-(propionylamino)phenyl]cyclohexanecarboxamide has been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. Additionally, N-[4-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of N-[4-(propionylamino)phenyl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[4-(propionylamino)phenyl]cyclohexanecarboxamide has been found to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and protein kinase C (PKC), which play important roles in cell growth and differentiation. Additionally, N-[4-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy metabolism and can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(propionylamino)phenyl]cyclohexanecarboxamide has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor properties. N-[4-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) in cells. Additionally, N-[4-(propionylamino)phenyl]cyclohexanecarboxamide has been found to scavenge free radicals and reduce oxidative stress, which can lead to cellular damage and disease. N-[4-(propionylamino)phenyl]cyclohexanecarboxamide has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-[4-(propionylamino)phenyl]cyclohexanecarboxamide in lab experiments is its relatively low toxicity and high solubility in organic solvents. N-[4-(propionylamino)phenyl]cyclohexanecarboxamide has been shown to be stable under various experimental conditions and can be easily synthesized in large quantities. However, one limitation of using N-[4-(propionylamino)phenyl]cyclohexanecarboxamide in lab experiments is its relatively high cost compared to other compounds. Additionally, the mechanism of action of N-[4-(propionylamino)phenyl]cyclohexanecarboxamide is not fully understood, which can make it challenging to design experiments to investigate its effects.
Zukünftige Richtungen
There are several potential future directions for the study of N-[4-(propionylamino)phenyl]cyclohexanecarboxamide. One area of research could involve further investigating the mechanism of action of N-[4-(propionylamino)phenyl]cyclohexanecarboxamide and identifying its molecular targets in cells. Additionally, N-[4-(propionylamino)phenyl]cyclohexanecarboxamide could be further studied as a potential therapeutic agent for the treatment of various diseases such as cancer and neurodegenerative disorders. Finally, the synthesis of N-[4-(propionylamino)phenyl]cyclohexanecarboxamide could be optimized to reduce the cost and increase the yield, making it more accessible for use in lab experiments and potential drug development.
Eigenschaften
IUPAC Name |
N-[4-(propanoylamino)phenyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-15(19)17-13-8-10-14(11-9-13)18-16(20)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLQLMIQURJWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-chloro-3-(trifluoromethyl)phenyl]-6-(2,5-dioxo-1-pyrrolidinyl)hexanamide](/img/structure/B4719835.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-isopropylphenyl)acetamide](/img/structure/B4719839.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-fluorobenzoyl)piperazine oxalate](/img/structure/B4719847.png)
![N-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B4719848.png)
![N-{2-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4719851.png)
![2-{[4-(2-chloro-6-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4719853.png)
![{4-benzyl-1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}methanol](/img/structure/B4719859.png)


![6-[(2-ethoxyphenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4719878.png)
![N-[4-(acetylamino)-2-methylphenyl]-2-(4-morpholinyl)acetamide](/img/structure/B4719886.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B4719898.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)-2-phenylacetamide](/img/structure/B4719910.png)